molecular formula C15H18O3 B1139254 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid CAS No. 107147-13-7

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B1139254
CAS No.: 107147-13-7
M. Wt: 246.30162
InChI Key:
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Description

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group

Scientific Research Applications

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanecarboxylic acid as the starting material and 4-methylbenzoyl chloride as the acylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Shares the 4-methylbenzoyl group but lacks the cyclohexane ring.

    Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the 4-methylbenzoyl group.

    Benzoylcyclohexane: Similar structure but without the carboxylic acid group.

Uniqueness

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, 4-methylbenzoyl group, and carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAROMYZTGWTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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